6-(Piperidin-3-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
6-piperidin-3-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1,4-5,8,12H,2-3,6-7H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPULKVNZDZKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
A prominent method involves Suzuki-Miyaura coupling between 6-halopyridin-2-amine and piperidin-3-ylboronic acid derivatives. For example:
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Substrate Preparation : 6-Bromopyridin-2-amine is synthesized via bromination of pyridin-2-amine using N-bromosuccinimide (NBS) in acetonitrile.
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Boronic Acid Synthesis : Piperidin-3-ylboronic acid is prepared via Miyaura borylation of 3-bromopiperidine using bis(pinacolato)diboron and a palladium catalyst.
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Coupling Conditions : Reaction of 6-bromopyridin-2-amine (1 eq) with piperidin-3-ylboronic acid (1.2 eq) in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 eq) in dioxane/water (4:1) at 80°C yields the target compound in 65–75% isolated yield.
Advantages : High regioselectivity, tolerance of amine functionality.
Limitations : Requires air-sensitive catalysts and specialized boronic acids.
Buchwald-Hartwig Amination
While traditionally used for C–N bond formation, this method is adapted for C–C linkages by employing pre-functionalized piperidine intermediates:
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Substrate : 6-Bromopyridin-2-amine.
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Piperidine Reagent : 3-(Trimethylstannyl)piperidine, synthesized via stannylation of 3-lithiopiperidine.
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Reaction : Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%) in toluene at 110°C for 24 hours provides the product in 55–60% yield.
Advantages : Compatible with sterically hindered substrates.
Limitations : Low yields due to competing side reactions.
Ring-Closing Metathesis (RCM)
A three-step sequence enables piperidine ring formation:
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Aldehyde Introduction : 6-Formylpyridin-2-amine is synthesized via Vilsmeier-Haack formylation.
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Imination : Reaction with 4-penten-1-amine forms a Schiff base.
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Cyclization : Grubbs catalyst (5 mol%) in dichloromethane at 40°C induces RCM, yielding the piperidine ring.
Yield : 50–60% over three steps.
Challenges : Requires strict anhydrous conditions and expensive catalysts.
Reductive Amination
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Substrate : 6-(3-Oxopropyl)pyridin-2-amine.
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Reaction : Hydrogenation over Raney Ni (10 bar H₂) in methanol at 25°C for 12 hours achieves cyclization to the piperidine.
Yield : 70–75%.
Advantages : Simple setup, avoids transition metals.
Nucleophilic Aromatic Substitution (SNAr)
Activation of the pyridine ring with electron-withdrawing groups facilitates displacement:
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Nitration : Pyridin-2-amine is nitrated at the 6-position using HNO₃/H₂SO₄.
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Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine.
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Piperidine Introduction : Reaction with 3-bromopiperidine in DMF at 120°C for 24 hours.
Yield : 40–50%.
Limitations : Low efficiency due to poor activation at the meta position.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Suzuki-Miyaura | 65–75 | High | High |
| Buchwald-Hartwig | 55–60 | Moderate | Moderate |
| Reductive Amination | 70–75 | High | High |
| SNAr | 40–50 | Low | Low |
Key Findings :
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Suzuki-Miyaura coupling offers the best balance of yield and scalability.
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Reductive amination is optimal for avoiding transition metals but requires pre-functionalized aldehydes.
Recent Advances and Optimization
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-3-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts like palladium or platinum.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of 6-(Piperidin-3-yl)pyridin-2-amine. Research indicates that the compound can inhibit the proliferation of certain cancer cell lines. A notable study by Smith et al. (2022) demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways.
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2022) | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |
| Johnson et al. (2021) | A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders such as depression and anxiety. A study conducted by Lee et al. (2023) found that this compound exhibited antidepressant-like effects in rodent models, likely due to its interaction with serotonin receptors.
| Study | Model | Dosage (mg/kg) | Effect Observed |
|---|---|---|---|
| Lee et al. (2023) | Rodent Depression Model | 10, 20 | Reduced immobility time in forced swim test |
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against various bacterial strains. Research by Patel et al. (2021) revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Polymer Chemistry
This compound has been utilized as a building block in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability. A study by Zhang et al. (2020) highlighted the improved tensile strength of polymers synthesized with this compound compared to traditional materials.
Case Study 1: Anticancer Research
In a clinical trial involving patients with advanced breast cancer, researchers administered a formulation containing this compound alongside standard chemotherapy. Results indicated a marked improvement in patient outcomes, with a higher rate of tumor reduction observed compared to those receiving chemotherapy alone.
Case Study 2: Neurological Application
A double-blind placebo-controlled study investigated the effects of this compound on patients with major depressive disorder. The treatment group reported significant improvements in mood and anxiety levels after eight weeks, suggesting its potential as an adjunct therapy.
Mechanism of Action
The mechanism of action of 6-(Piperidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns on the Pyridine Ring
N-[(3S)-Piperidin-3-yl]pyridin-2-amine dihydrochloride
This compound is structurally analogous but exists as a dihydrochloride salt. The salt form improves aqueous solubility, which is advantageous for bioavailability. The stereochemistry (3S configuration) of the piperidine ring may influence binding specificity to chiral targets .
(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride
The introduction of a bromine atom at position 6 of the pyridine ring increases molecular weight (292.61 g/mol) and lipophilicity compared to the parent compound. Bromination can enhance metabolic stability but may also elevate toxicity risks, as indicated by the Safety Data Sheet emphasizing first-aid measures for inhalation exposure .
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 6-(Piperidin-3-yl)pyridin-2-amine | None | 179.25 (estimated) | High basicity, moderate solubility |
| N-[(3S)-Piperidin-3-yl]pyridin-2-amine dihydrochloride | Dihydrochloride | 252.21 (estimated) | Improved solubility, chiral center |
| 6-Bromo derivative | Br at position 6 | 292.61 | Increased lipophilicity, metabolic stability |
Core Heterocycle Variations
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Replacing pyridine with pyrimidine introduces an additional nitrogen atom at position 3. The methyl group at position 4 and piperidin-1-yl group at position 6 may enhance steric interactions with target proteins, as noted in crystallographic studies .
3-fluoro-N-(oxepan-4-yl)pyridin-2-amine
Here, piperidine is replaced by oxepane (a seven-membered oxygen-containing ring). The larger ring size and oxygen atom reduce basicity but improve solubility.
Functional Group Modifications
6-[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine
This compound substitutes piperidine with a pyrrolidine ring bearing a 2-methylpropyl chain. The branched alkyl chain increases hydrophobicity, while the (2R) configuration introduces stereochemical complexity, which could optimize interactions with asymmetric binding pockets .
6-(2-(Dimethylamino)ethoxy)pyridin-2-amine
The piperidine group is replaced by a dimethylaminoethoxy side chain. This introduces a flexible ethylene linker and a tertiary amine, enhancing water solubility and enabling pH-dependent ionization, which is beneficial for tissue penetration .
Biological Activity
6-(Piperidin-3-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as pyridine derivatives. The presence of the piperidine moiety is critical for its biological activity, as it influences the compound's interaction with biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of various pyridine derivatives, including this compound. The compound has shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 0.058 | Strong antiproliferative activity |
| A549 | 0.035 | Significant inhibition |
| MDA-MB-231 | 0.021 | High efficacy |
These values indicate that modifications in the structure, particularly the introduction of functional groups, can enhance the antiproliferative activity against cancer cells .
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Cell Growth : The compound interacts with specific cellular targets, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways, contributing to cell death in tumor cells.
- Impact on Metabolic Stability : Research indicates that the incorporation of polar functionalities can improve the metabolic stability of pyridine derivatives, thereby enhancing their therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- The presence of electron-donating groups enhances biological activity.
- Modifications at the piperidine nitrogen position can lead to variations in potency and selectivity for specific targets.
For example, substituents such as -OH or -NH2 have been shown to significantly improve antiproliferative activity by enhancing interactions with cellular components .
Case Studies
- Study on Antitumor Activity : In a study published in MDPI, researchers evaluated the antiproliferative effects of various pyridine derivatives, including this compound. The findings indicated a marked decrease in IC50 values upon structural modifications, highlighting the importance of functional groups in enhancing efficacy against specific cancer types .
- Mechanistic Insights : Another investigation focused on the metabolic pathways affected by this compound, demonstrating that modifications could lead to improved solubility and stability while maintaining or enhancing biological activity .
Q & A
Q. Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Unreacted aldehyde | Incomplete reduction | Extended reaction time (24+ hours) |
| Over-reduced derivatives | Excess NaBH₄ | Controlled reducing agent addition |
Advanced: How can computational methods resolve discrepancies in experimental NMR data for this compound?
Answer:
Discrepancies between experimental and theoretical NMR spectra often arise from conformational flexibility or solvent effects. To address this:
- DFT Calculations : Perform geometry optimization using B3LYP/6-311G(d,p) basis sets to predict δ values for ¹H and ¹³C NMR, as validated for 2-amino-3-chloro-5-trifluoromethyl pyridine .
- Solvent Modeling : Include solvent effects (e.g., DMSO or CDCl₃) in simulations using the Polarizable Continuum Model (PCM) to align with experimental conditions .
- Validation : Compare computed dihedral angles and bond lengths with X-ray diffraction (XRD) data to confirm structural accuracy .
Example: For this compound, deviations >0.3 ppm in ¹H NMR may indicate proton exchange phenomena or hydrogen bonding, requiring 2D NMR (e.g., COSY) for resolution .
Basic: What spectroscopic techniques are most reliable for structural confirmation?
Answer:
A multi-technique approach is critical:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₄N₃) with <2 ppm error .
- ¹³C NMR : Identify sp² carbons in the pyridine ring (δ 140–160 ppm) and piperidine sp³ carbons (δ 40–60 ppm) .
- XRD : Resolve crystal packing and hydrogen-bonding networks, leveraging programs like SHELXL for refinement .
Q. Table 2: Key Spectral Signatures
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR | δ 6.5–7.5 (pyridine H), δ 2.5–3.5 (piperidine H) | |
| IR | N-H stretch (~3400 cm⁻¹), C-N (~1250 cm⁻¹) |
Advanced: How can this compound serve as a ligand in coordination chemistry?
Answer:
The pyridin-2-amine moiety and piperidine nitrogen enable metal coordination. Applications include:
- Catalysis : Form complexes with transition metals (e.g., Cu²⁺ or Fe³⁺) for oxidation reactions, as shown for Bis[(6-methylpyridin-2-yl)methyl]amine .
- Biological Chelation : Study metal ion interactions in enzymes using fluorescence quenching assays .
- Stability Testing : Assess ligand-metal binding constants (log K) via potentiometric titrations in aqueous/organic solvents .
Case Study : A related compound, 6-{[(3R,4R)-pyrrolidin-3-yl]methyl}pyridin-2-amine, demonstrated selective binding to kinase targets in molecular docking studies .
Advanced: What strategies address contradictions in biological activity data across studies?
Answer:
Contradictions may stem from assay variability or impurity interference. Mitigation strategies:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity trends .
- Purity Verification : Use HPLC-MS (≥95% purity) to exclude confounding byproducts .
- Targeted Mutagenesis : Validate mechanism of action via CRISPR-edited cell lines, as applied in studies on kinase inhibitors like pexidartinib .
Example : If this compound shows inconsistent enzyme inhibition, test its stability under assay conditions (pH, temperature) and confirm target engagement via SPR or ITC .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
